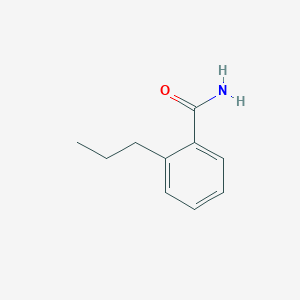
2-Propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propylbenzamide is a chemical compound that belongs to the class of benzamides. It is a white crystalline powder that is soluble in organic solvents and slightly soluble in water. This compound has gained significant attention due to its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
The mechanism of action of 2-Propylbenzamide involves the blockade of mGluR5 signaling. This receptor is widely expressed in the brain, particularly in the hippocampus, amygdala, and prefrontal cortex, where it modulates the release of various neurotransmitters, including glutamate, GABA, and dopamine. The inhibition of mGluR5 by 2-Propylbenzamide leads to a decrease in glutamate release, which results in the attenuation of excitatory synaptic transmission and the modulation of neural plasticity.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Propylbenzamide have been extensively studied in animal models. It has been shown to reduce anxiety-like behavior in rats, as well as to improve cognitive function and memory in mice. Moreover, 2-Propylbenzamide has been found to attenuate the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, suggesting its potential as a treatment for drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Propylbenzamide is its high selectivity for mGluR5, which allows for the specific modulation of this receptor without affecting other neurotransmitter systems. Additionally, 2-Propylbenzamide is relatively stable and easy to handle, making it suitable for use in various experimental settings. However, one of the limitations of 2-Propylbenzamide is its low solubility in water, which can make it difficult to administer in vivo. Moreover, the potential off-target effects of 2-Propylbenzamide on other mGlu receptors should be carefully considered when interpreting experimental results.
Zukünftige Richtungen
The potential therapeutic applications of 2-Propylbenzamide in the treatment of neurological and psychiatric disorders are currently being explored. Further studies are needed to elucidate the precise mechanisms underlying the effects of 2-Propylbenzamide on synaptic plasticity and learning and memory processes. Moreover, the development of more potent and selective mGluR5 antagonists may provide new insights into the role of this receptor in brain function and offer new therapeutic options for the treatment of various disorders.
Synthesemethoden
The synthesis of 2-Propylbenzamide is a multi-step process that involves the reaction of 2-bromoacetophenone with propylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by the reaction of the resulting amine with benzoyl chloride. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-Propylbenzamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain. The selective inhibition of mGluR5 has been shown to have therapeutic potential for the treatment of various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction.
Eigenschaften
CAS-Nummer |
122761-85-7 |
|---|---|
Produktname |
2-Propylbenzamide |
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
2-propylbenzamide |
InChI |
InChI=1S/C10H13NO/c1-2-5-8-6-3-4-7-9(8)10(11)12/h3-4,6-7H,2,5H2,1H3,(H2,11,12) |
InChI-Schlüssel |
IZRDLZYOQSBCNG-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=CC=C1C(=O)N |
Kanonische SMILES |
CCCC1=CC=CC=C1C(=O)N |
Synonyme |
Benzamide, 2-propyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



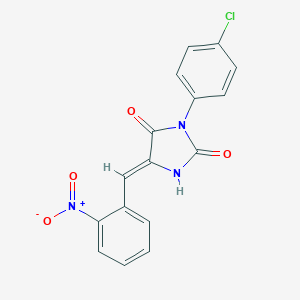
![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B38805.png)
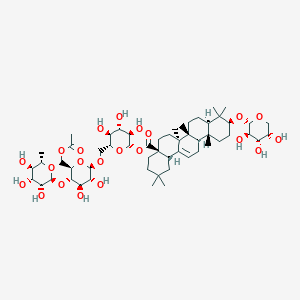
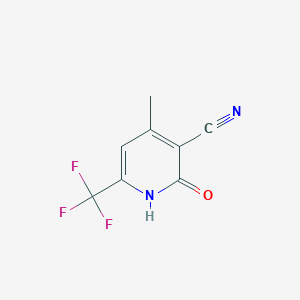
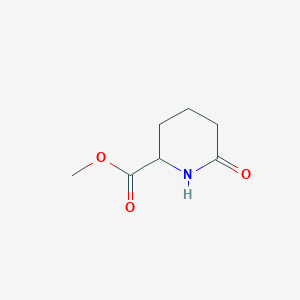

![5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B38817.png)
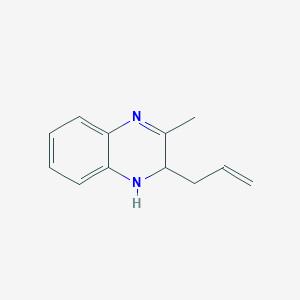

![2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate](/img/structure/B38822.png)
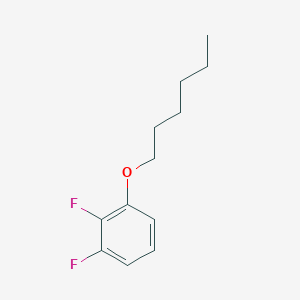

![4-Oxatetracyclo[5.2.2.01,6.03,5]undecane](/img/structure/B38835.png)
